molecular formula C12H13ClN2O3 B13388939 (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride

(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride

Cat. No.: B13388939
M. Wt: 268.69 g/mol
InChI Key: GWYUYJDIFZXFJT-UHFFFAOYSA-N
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Description

(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature to produce indoles via a formal reductive C(sp2)–H amination reaction . The formyl group can be introduced through formylation reactions using reagents like formic acid or formamide under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the formyl group or other functional groups present in the molecule.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common for indole derivatives. These reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to interact with various biological targets, making them valuable in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind to enzymes, receptors, and other proteins, modulating their activity. The formyl group and amino group in the molecule can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: What sets (2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the amino and formyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUYJDIFZXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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